molecular formula C14H14N2O B3258353 2-(2-Amino-4-pyridyl)-1-(3-methylphenyl)ethanone CAS No. 303162-42-7

2-(2-Amino-4-pyridyl)-1-(3-methylphenyl)ethanone

Cat. No.: B3258353
CAS No.: 303162-42-7
M. Wt: 226.27 g/mol
InChI Key: DKOSVHBAYKQNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-4-pyridyl)-1-(3-methylphenyl)ethanone is an organic compound that features a pyridine ring substituted with an amino group and a phenyl ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4-pyridyl)-1-(3-methylphenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-pyridine and 3-methylbenzaldehyde.

    Condensation Reaction: The 2-amino-4-pyridine undergoes a condensation reaction with 3-methylbenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of more efficient catalysts to increase yield and reduce reaction time.

    Solvents: Selection of solvents that enhance the solubility of reactants and intermediates.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4-pyridyl)-1-(3-methylphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the compound, such as reducing the carbonyl group to an alcohol using agents like lithium aluminum hydride.

    Substitution: The amino group on the pyridine ring can participate in substitution reactions, such as nucleophilic substitution with alkyl halides to form N-alkyl derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acetic acid, palladium on carbon.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: N-alkyl derivatives.

Scientific Research Applications

2-(2-Amino-4-pyridyl)-1-(3-methylphenyl)ethanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-Amino-4-pyridyl)-1-(3-methylphenyl)ethanone depends on its specific application:

    Pharmacological Action: In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity.

    Biochemical Interactions: The amino and carbonyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Amino-4-pyridyl)-1-phenylethanone: Lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.

    2-(2-Amino-4-pyridyl)-1-(4-methylphenyl)ethanone: Has the methyl group on the para position of the phenyl ring, which can influence its steric and electronic properties.

Uniqueness

2-(2-Amino-4-pyridyl)-1-(3-methylphenyl)ethanone is unique due to the specific positioning of the amino group on the pyridine ring and the methyl group on the phenyl ring

Properties

IUPAC Name

2-(2-aminopyridin-4-yl)-1-(3-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-3-2-4-12(7-10)13(17)8-11-5-6-16-14(15)9-11/h2-7,9H,8H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOSVHBAYKQNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC2=CC(=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(2-tert-Butoxycarbonylamino-4-pyridyl)-1-(3-methylphenyl)ethanone (50.0 g, 0.153 mol) was added to 2N-hydrochloric acid (260 mL) and the mixture was stirred at 100° C. for 2 hrs. The reaction mixture was neutralized with aqueous sodium hydroxide solution and extracted with ethyl acetate. The extract was dried and concentrated. The crude crystals were washed with isopropyl ether to give the title compound (29.1 g, yield 84%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Amino-4-pyridyl)-1-(3-methylphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-(2-Amino-4-pyridyl)-1-(3-methylphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
2-(2-Amino-4-pyridyl)-1-(3-methylphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
2-(2-Amino-4-pyridyl)-1-(3-methylphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
2-(2-Amino-4-pyridyl)-1-(3-methylphenyl)ethanone
Reactant of Route 6
Reactant of Route 6
2-(2-Amino-4-pyridyl)-1-(3-methylphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.